

# A Comparative Analysis of IV-361 and SY-1365 Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IV-361    |           |
| Cat. No.:            | B15585928 | Get Quote |

A comprehensive review of the available preclinical and clinical data on the CDK7 inhibitor SY-1365 reveals a promising anti-tumor agent, though its clinical development was ultimately discontinued. In contrast, a thorough search of scientific literature and clinical trial databases yielded no publicly available information on a compound designated as **IV-361**. Therefore, a direct comparative efficacy analysis between **IV-361** and SY-1365 is not possible at this time.

This guide will focus on presenting the detailed efficacy data for SY-1365, including its mechanism of action, preclinical findings, and clinical trial results, to provide a thorough understanding of this agent for researchers, scientists, and drug development professionals.

## SY-1365: A Selective CDK7 Inhibitor

SY-1365, also known as Mevociclib, is a potent and selective, covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme involved in both the regulation of the cell cycle and the control of gene expression through transcription.[3] By inhibiting CDK7, SY-1365 disrupts these fundamental cellular processes, leading to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death).[1][2]

## **Mechanism of Action**

The primary mechanism of action for SY-1365 is the inhibition of CDK7. This kinase is a component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs involved in cell cycle progression. Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase



II, a key step in the transcription of many genes, including oncogenes.[3] The inhibition of CDK7 by SY-1365 leads to a unique dual effect: disruption of the cell cycle and suppression of oncogenic transcription.



Click to download full resolution via product page

Diagram 1: SY-1365 Mechanism of Action.

# **Preclinical Efficacy of SY-1365**

SY-1365 demonstrated significant anti-tumor activity across a range of preclinical models, including solid tumors and hematologic malignancies.

## **In Vitro Studies**

In cell-based assays, SY-1365 showed potent anti-proliferative effects in various cancer cell lines with low nanomolar EC50 values.[4] It was found to be particularly effective in triplenegative breast cancer (TNBC), ovarian cancer, colorectal cancer, and lung cancer cell lines, where it rapidly induced apoptosis.[4]

| Cell Line Type       | Efficacy Metric | Result       | Citation |
|----------------------|-----------------|--------------|----------|
| Various Solid Tumors | EC50            | Low nM range | [4]      |
| Leukemia Cells       | Apoptosis       | Induced      | [4]      |
| Non-malignant Cells  | Apoptosis       | Not induced  | [4]      |



### In Vivo Studies

SY-1365 exhibited substantial tumor growth inhibition in multiple patient-derived xenograft (PDX) models of TNBC.[4] In preclinical models of high-grade ovarian cancer, alterations in the RB pathway were predictive of response to SY-1365.[5] Specifically, 90% of PDX models with RB pathway alterations responded to treatment.[5] Furthermore, in models of heavily pretreated ovarian cancer, SY-1365 demonstrated potent anti-tumor activity, suggesting its potential in resistant disease.[6] In animal models of acute myeloid leukemia (AML), SY-1365 showed significant anti-tumor effects as a single agent and enhanced growth inhibition when combined with the BCL2 inhibitor venetoclax.[3]

| Cancer Model                             | Treatment            | Key Findings                                            | Citation |
|------------------------------------------|----------------------|---------------------------------------------------------|----------|
| TNBC PDX Models                          | SY-1365 Monotherapy  | Substantial tumor growth inhibition                     | [4]      |
| High-Grade Ovarian<br>Cancer PDX         | SY-1365 Monotherapy  | 90% response rate in models with RB pathway alterations | [5]      |
| Heavily Pretreated Ovarian Cancer Models | SY-1365 Monotherapy  | Potent anti-tumor activity                              | [6]      |
| AML Xenograft<br>Models                  | SY-1365 Monotherapy  | Substantial anti-tumor effects                          | [3]      |
| AML Xenograft<br>Models                  | SY-1365 + Venetoclax | Enhanced tumor growth inhibition                        | [3]      |

## **Clinical Efficacy of SY-1365**

SY-1365 advanced into a Phase 1 clinical trial (NCT03134638) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors.[7][8]

## Phase 1 Clinical Trial (NCT03134638)

The dose-escalation portion of the trial included 32 patients with various advanced solid tumors, most commonly ovarian and breast cancer.[9] The study demonstrated proof-of-



mechanism at tolerable doses, with SY-1365 showing dose-dependent effects on CDK7 occupancy and downstream gene expression.[9] Early signs of single-agent clinical activity were observed.[9] A twice-weekly dose of 80 mg/m² was selected for the expansion cohorts.[9]

However, in October 2019, Syros Pharmaceuticals announced the discontinuation of the development of SY-1365.[10] The decision was based on initial clinical activity and tolerability data from the expansion phase, which did not support an optimal profile for patients.[10] The company subsequently shifted its focus to a more potent and selective oral CDK7 inhibitor, SY-5609.[10]

## **Experimental Protocols**

Detailed experimental protocols for the preclinical studies cited are not fully available in the public domain. However, the general methodologies can be outlined.





Click to download full resolution via product page

#### **Diagram 2:** General Experimental Workflow.

#### In Vitro Cell-Based Assays:

- Cell Viability/Proliferation: Cancer cell lines were likely treated with increasing concentrations
  of SY-1365 for a defined period (e.g., 72 hours). Cell viability would then be assessed using
  standard methods such as MTT or CellTiter-Glo assays to determine the EC50 values.
- Apoptosis Assays: To confirm the induction of apoptosis, treated cells would be stained with markers like Annexin V and propidium iodide and analyzed by flow cytometry.

#### In Vivo Animal Models:

- Xenograft Models: Human cancer cell lines or patient-derived tumor fragments (PDXs) were implanted into immunocompromised mice.
- Treatment and Monitoring: Once tumors reached a certain size, mice were treated with SY-1365 or a vehicle control. Tumor volume and body weight were monitored regularly.
- Endpoint Analysis: At the end of the study, tumors were excised and could be analyzed for biomarkers of drug activity.

## Conclusion

SY-1365 demonstrated a strong preclinical rationale and early clinical signals as a selective CDK7 inhibitor. Its dual mechanism of action, affecting both cell cycle and transcription, made it a promising therapeutic candidate in various cancers, particularly those with transcriptional dependencies. However, the discontinuation of its clinical development due to an unfavorable risk-benefit profile highlights the challenges in translating preclinical efficacy into clinical success.

The absence of any public information on **IV-361** prevents a comparative analysis. Future research and publications may shed light on this compound, allowing for a future comparison. For now, the extensive data available for SY-1365 provides valuable insights into the therapeutic potential and challenges of targeting CDK7 in oncology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. academic.oup.com [academic.oup.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Syros Announces Dose Escalation Data from Phase... | Flagship Pioneering [flagshippioneering.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [A Comparative Analysis of IV-361 and SY-1365 Efficacy in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585928#comparing-iv-361-and-sy-1365-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com